6-((3-(1H-benzo[d][1,2,3]triazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)hexanoic acid
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Overview
Description
The compound “6-((3-(1H-benzo[d][1,2,3]triazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)hexanoic acid” is a complex organic molecule. It contains a 1H-benzo[d][1,2,3]triazol-1-yl moiety, which is a type of heterocyclic compound . These types of compounds are known to exhibit a wide range of biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the 1H-benzo[d][1,2,3]triazol-1-yl moiety and the 1,4-dioxo-1,4-dihydronaphthalen-2-yl moiety. The exact synthetic route would depend on the available starting materials and the desired route of synthesis .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as NMR and HR-MS . The presence of the 1H-benzo[d][1,2,3]triazol-1-yl moiety and the 1,4-dioxo-1,4-dihydronaphthalen-2-yl moiety would be confirmed by these techniques.
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the 1H-benzo[d][1,2,3]triazol-1-yl moiety and the 1,4-dioxo-1,4-dihydronaphthalen-2-yl moiety. These moieties could potentially undergo a variety of chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These properties could include its solubility, melting point, boiling point, and stability .
Scientific Research Applications
Synthesis and Chemical Properties
- The compound's synthesis involves condensation reactions and characterizations, such as infrared, 1H, and 13C NMR, mass spectroscopy, and elemental analysis. This process is crucial for creating substituted 2,4,6-tris[3,4-dihydro-1,3-(2H)-benzoxazin-3-yl]-s-triazine derivatives (Subrayan & Jones, 1998).
Bioactivity Evaluation
- 3-amino-5-(1,4-dioxo-1,4-dihydronaphthalen-2-ylamino)benzoic acid derivatives show promise in cytotoxicity and antioxidant activity. This is particularly evident in their inhibition rates in DPPH and ABTS antioxidant evaluations (Kumar et al., 2021).
Potential for Acid-Degradable Epoxy Resins
- Hexahydro-s-triazine derivatives, including those related to the compound , demonstrate potential in creating acid-degradable epoxy resins. These resins exhibit high thermal and mechanical properties, offering a new avenue for environmentally-friendly materials (You et al., 2017).
Antimicrobial Properties
- Novel azaheterocycles of benzo[1,2,4]triazoloazepine and tetrahydronaphtho[1,2-e][1,2,4]triazine derivatives, synthesized from related compounds, show antimicrobial activity against Gram-positive Staphylococcus aureus. These findings suggest potential applications in combating bacterial infections (Zheng et al., 2021).
Photophysical Studies and Antimicrobial Activity
- The compound, and its derivatives, display unique photophysical properties, such as tunable fluorescence emissions. This property, along with their antimicrobial activity, offers potential uses in biomedical imaging and infection control (Singh & Baruah, 2017).
Molecular Docking and Anticancer Potential
- A series of 1,4-naphthoquinone-1,2,3-triazole hybrids related to the compound have been synthesized and shown significant cytotoxic activity against various cancer cell lines. These findings highlight the potential of these compounds in cancer therapy (Gholampour et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-[[3-(benzotriazol-1-yl)-1,4-dioxonaphthalen-2-yl]amino]hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4/c27-18(28)12-2-1-7-13-23-19-20(26-17-11-6-5-10-16(17)24-25-26)22(30)15-9-4-3-8-14(15)21(19)29/h3-6,8-11,23H,1-2,7,12-13H2,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSEQAJREEBPKSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)N3C4=CC=CC=C4N=N3)NCCCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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